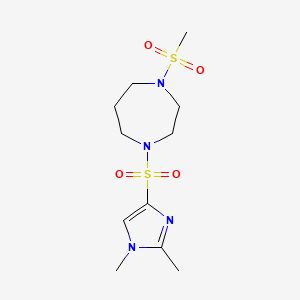
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane is a complex organic compound featuring both imidazole and diazepane rings
准备方法
The synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of sulfonyl groups and the formation of the diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction pathway and conditions employed .
科学研究应用
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and enzyme inhibition.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The imidazole and diazepane rings contribute to the compound’s binding affinity and specificity, influencing its overall biological activity .
相似化合物的比较
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-((1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-diazepane: Lacks the dimethyl substitution on the imidazole ring, potentially altering its reactivity and binding properties.
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(ethylsulfonyl)-1,4-diazepane: Features an ethyl group instead of a methyl group, which may affect its solubility and interaction with molecular targets.
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(methylsulfonyl)-1,4-piperazine: Contains a piperazine ring instead of a diazepane ring, influencing its overall structure and function.
属性
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-methylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S2/c1-10-12-11(9-13(10)2)21(18,19)15-6-4-5-14(7-8-15)20(3,16)17/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHEHVWNUIINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
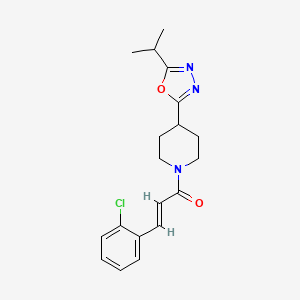
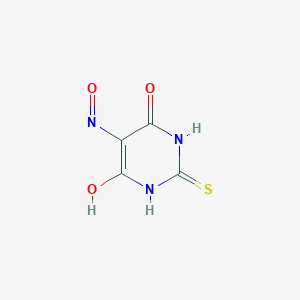
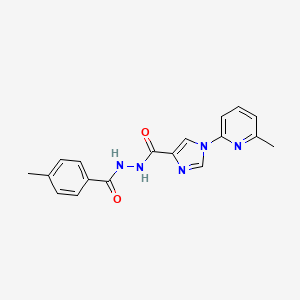
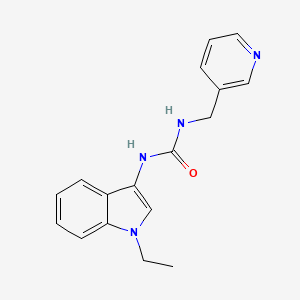
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)
![methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate](/img/structure/B2394406.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)

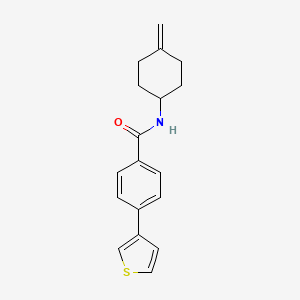
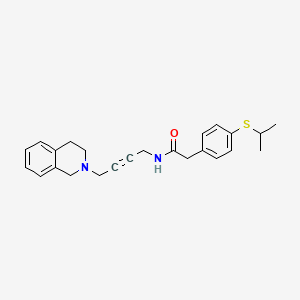
![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)
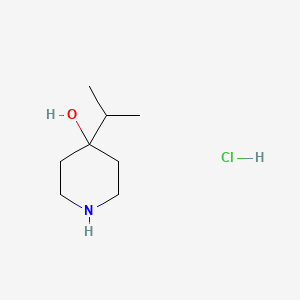
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2394415.png)
![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
